molecular formula C7H16ClNO B1424035 3-Isopropoxypyrrolidine hydrochloride CAS No. 1220016-56-7

3-Isopropoxypyrrolidine hydrochloride

Cat. No.: B1424035
CAS No.: 1220016-56-7
M. Wt: 165.66 g/mol
InChI Key: JOGXKGOBZMKISK-UHFFFAOYSA-N
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Description

3-Isopropoxypyrrolidine hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Properties

IUPAC Name

3-propan-2-yloxypyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6(2)9-7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGXKGOBZMKISK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxypyrrolidine hydrochloride typically involves the reaction of pyrrolidine with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxypyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of pyrrolidine oxides.

    Reduction: Formation of simpler amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-Isopropoxypyrrolidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Isopropoxypyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-Isopropoxypyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:

    3-Isopropoxypyrrolidine: Similar structure but without the hydrochloride salt.

    Pyrrolidine: The parent compound with a simpler structure.

    N-Methylpyrrolidine: A methylated derivative with different chemical properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

3-Isopropoxypyrrolidine hydrochloride is a pyrrolidine derivative with the molecular formula C7H16ClNO. This compound has garnered interest in various scientific fields due to its potential biological activities, including neuropharmacological effects, antibacterial properties, and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and research findings.

Target Interactions
Pyrrolidine derivatives like this compound interact with multiple biological targets. They exhibit a range of activities such as:

  • Antioxidant : Protects cells from oxidative stress.
  • Anti-inflammatory : Reduces inflammation through various biochemical pathways.
  • Antibacterial : Inhibits bacterial growth, particularly against resistant strains.
  • Neuropharmacological : Influences neurotransmitter systems, potentially aiding in neurological disorders.

These compounds can modulate signaling pathways and enzyme activities, leading to diverse biological effects.

Biochemical Pathways
Research indicates that this compound may influence several key biochemical pathways, including those involved in energy metabolism and cellular signaling. Understanding these interactions is crucial for elucidating its therapeutic potential and safety profile.

Antibacterial Activity

Studies have demonstrated that pyrrolidine derivatives possess significant antibacterial properties. For instance, related compounds have been shown to inhibit enoyl-acyl carrier protein reductase, an essential enzyme in bacterial fatty acid synthesis. This inhibition suggests potential use against multidrug-resistant bacteria such as Mycobacterium tuberculosis.

Neuropharmacological Studies

Research into the neuropharmacological effects of pyrrolidine derivatives indicates their potential role in treating neurological disorders. The interaction of this compound with neurotransmitter receptors could lead to therapeutic applications in conditions like anxiety and depression.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Description References
AntioxidantProtects cells from oxidative damage
Anti-inflammatoryReduces inflammatory markers in cellular models
AntibacterialInhibits growth of drug-resistant bacteria
NeuropharmacologicalModulates neurotransmitter activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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